molecular formula C9H10O2 B1346790 2-(4-methoxyphenyl)acetaldehyde CAS No. 5703-26-4

2-(4-methoxyphenyl)acetaldehyde

Cat. No.: B1346790
CAS No.: 5703-26-4
M. Wt: 150.17 g/mol
InChI Key: NRIVMXXOUOBRAG-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)acetaldehyde is an organic compound with the molecular formula C₉H₁₀O₂ and a molecular weight of 150.1745 g/mol . . This compound is commonly used in various scientific and industrial applications due to its unique chemical properties.

Chemical Reactions Analysis

Types of Reactions: 2-(4-methoxyphenyl)acetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and pyridinium chlorochromate (PCC).

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution: Sodium hydride (NaH), dimethyl sulfoxide (DMSO).

Major Products Formed:

    Oxidation: 4-Methoxyphenylacetic acid.

    Reduction: 4-Methoxyphenylethanol.

    Substitution: 4-Methoxyphenylacetate esters.

Comparison with Similar Compounds

2-(4-methoxyphenyl)acetaldehyde can be compared with other similar compounds, such as:

    4-Methoxybenzaldehyde: Similar in structure but differs in the position of the aldehyde group.

    4-Methoxyphenylacetic acid: An oxidation product of 4-methoxyphenylacetaldehyde.

    4-Methoxyphenylethanol: A reduction product of 4-methoxyphenylacetaldehyde.

Uniqueness: this compound is unique due to its ability to undergo a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-(4-methoxyphenyl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-11-9-4-2-8(3-5-9)6-7-10/h2-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRIVMXXOUOBRAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30205642
Record name 4-Methoxyphenylacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30205642
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Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5703-26-4
Record name 4-Methoxyphenylacetaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5703-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 4-Methoxyphenylacetaldehyde
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methoxyphenylacetaldehyde
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Record name 4-methoxyphenylacetaldehyde
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Synthesis routes and methods I

Procedure details

To a stirred solution of (4-Methoxy-phenyl)-acetic acid methyl ester (18.0 g, 100 mmol) in anhydrous toluene (200 mL) cooled to −78° C. under N2 was added diisobutylaluminum hydride (DIBAL, 1.0 M in toluene, 150 mL, 150 mmol) over a period of 10-15 minutes. The mixture was stirred at −78° C. for an additional 2 h. The reaction was quenched by the slow addition of MeOH, followed by the introduction of 10% Rochelle's Salt. The suspension was diluted with EtOAc and stirred at room temperature for 1 h. The EtOAc layer was set aside and the aqueous layer was extracted with EtOAc(2×). The combined organic layers were combined and dried over Na2SO4 and filtered. The solution was concentrated under vacuum to yield 12.0 g (100%) of the title aldehyde as a yellow viscous semisolid, which was used in the next step without purification. LC/MS (APCI, ES, M+H=151).
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Yield
100%

Synthesis routes and methods II

Procedure details

A solution of 4-methoxyphenyl ethanol (15.0 g, 98.2 mmol) in 150 mL of methylene chloride was stirred at 0° C. while Dess-Martin periodinane (50 g, 1.2 eq.) was added in small portions. The ice-bath was removed and the reaction was stirred at rt for 1 h. The reaction mixture was then diluted with methylene chloride (100 mL), washed with 10% sodium thiosulfate, saturated NaHCO3 solution, water, saturated NaCl solution, and dried over Na2SO4. The product was purified using silica gel chromatography (100% hexanes to 20% EtOAC/hexanes) to afford 5.3 g (34%) of 4-methoxyphenyl acetaldehyde.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Methyl 4-methoxyphenylacetate (5.58 g, 0.031 mol) was added to anhydrous toluene (75 mL) and the reaction mixture was kept at −70° C. Diisobutylaluminum hydride (1.0 M, 34 mL) in toluene was added over 25 min. The reaction mixture was stirred for another 20 min then a sodium-potassium-tartrate solution (100 mL) was added to the reaction mixture. The organic layer was separated and the water layer was extracted with ether. The combined organic layers were washed with water, brine, and dried over sodium sulfate. The crude compound was purified by column chromatography (hexane:EtOAc 4:1) to yield 4-methoxyphenylacetaldehyde (0.90 g, 19.3%). A mixture of 4-methoxyphenylacetaldehyde (0.40 g, 2.66 mmol), morpholine (0.232 g, 2.66 mmol), and benzotriazole (0.304 g, 2.56 mmol) in ether (20 mL) with 3 Å molecular sieves was stirred at rt overnight. The molecular sieves were removed by filtration and the solvent was removed. The crude product was used for next step reaction without further purification. Sodium hydride (0.125 g, 5.2 mmol, 60% in mineral oil) was added to the crude product with anhydrous THF (20 mL). The reaction mixture was stirred at reflux for 3 h. THF was removed and the residue was poured into cold water (60 mL) and extracted with hexane (2×80 mL). The organic layer was dried over sodium sulfate and the solvent was removed to give the enamine (0.60 g). 2-Chloropyridine-3-carbonylchloride (0.44 g, 2.5 mmol) in dry DCM (5 mL) was added to the enamine (0.60 g), followed by triethylamine (0.5 mL) in anhydrous DCM (15 mL) at −70° C. The reaction mixture was allowed to warm to rt overnight. The mixture was then poured into water, and the organic phase was washed with sodium bicarbonate and brine. The crude residue was purified by column chromatography (EtOAc:MeOH 5:1) to the desired intermediate (0.45 g). The intermediate (0.45 g, 1.25 mmol) was stirred in HCl (8.0 mL, 6 N) overnight at rt. The desired compound was filtered off and washed with large amounts of water. The crude product (0.24 g, 1.18 mmol) was mixed with pyridine hydrochloride (1.4 g) and heated to 180-190° C. for 3 h. The mixture was poured into water and stirred for 30 min. The solid was filtered off and further washed with water and hexane to give 140 mg of 3-(4-hydroxyphenyl)-4H-pyrano[2,3-b]pyridine-4-one (49.6%). MS (ES) m/z: 239.90; Mp. 262-264° C.
Quantity
5.58 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
34 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

DMSO (5.2 mL, 72.6 mmol) in dichloromethane (14.5 mL) was added to a solution of oxalyl chloride (3.1 mL, 36.3 mmol) in dichloromethane (83 mL) at −70° C. under nitrogen. After stirring for 5 minutes, 2-(4-methoxyphenyl)ethanol (5.0 g, 33.0 mmol) dissolved in dichloromethane (33 mL) was added drop wise (20 min). Stirring was continued for an additional 20 min. and triethyl amine (9.7 mL, 69.3 mmol) was added, and the reaction mixture was stirred and warmed slowly to room temperature for 1 hour. The reaction mixture was diluted with water. The organic layer was separated, dried over sodium sulfate, filtered and concentrated in vacuo to provide 2-(4-methoxyphenyl)acetaldehyde (553) (2.2 g, 44.4%) as an oil residue.
Name
Quantity
5.2 mL
Type
reactant
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step One
Quantity
14.5 mL
Type
solvent
Reaction Step One
Quantity
83 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
33 mL
Type
solvent
Reaction Step Two
Quantity
9.7 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods V

Procedure details

This compound was prepared from 4-methoxyphenylacetnitrile in the same manner of Compound 45.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-methoxyphenyl)acetaldehyde
Reactant of Route 2
2-(4-methoxyphenyl)acetaldehyde
Reactant of Route 3
2-(4-methoxyphenyl)acetaldehyde
Reactant of Route 4
2-(4-methoxyphenyl)acetaldehyde
Reactant of Route 5
Reactant of Route 5
2-(4-methoxyphenyl)acetaldehyde
Reactant of Route 6
2-(4-methoxyphenyl)acetaldehyde
Customer
Q & A

Q1: What are the main applications of 4-Methoxyphenylacetaldehyde in chemical synthesis?

A1: 4-Methoxyphenylacetaldehyde serves as a valuable building block in organic synthesis. One notable application is its use in synthesizing (±)-bakuchiol, a natural compound with potential medicinal properties. This synthesis involves reacting 4-Methoxyphenylacetaldehyde with geranylindium sesquibromide. [] Furthermore, it acts as a starting material for synthesizing 8O-methylaphanorphine, a derivative of the marine alkaloid (-)-aphanorphine. This synthetic route, which involves a Friedel-Crafts alkylative cyclization, highlights the versatility of 4-Methoxyphenylacetaldehyde in constructing complex molecules. [, ]

Q2: How does the structure of 4-Methoxyphenylacetaldehyde relate to its potential as an attractant?

A2: Research suggests that the structure of 4-Methoxyphenylacetaldehyde contributes to its potential as an attractant, particularly for the oil palm pollinating weevil, Elaeidobius kamerunicus. While 4-Methoxyphenylacetaldehyde itself showed no attractant activity in olfactometer tests, a structurally similar compound, 4-ethoxyallylbenzene, displayed attracting behavior towards the weevils. [] This suggests that modifications to the alkoxy substituent on the aromatic ring can significantly impact the compound's attractant properties.

Q3: Has 4-Methoxyphenylacetaldehyde been identified in natural sources?

A3: Yes, 4-Methoxyphenylacetaldehyde has been identified in the fruiting bodies of the wood-rotting fungus Gloeophyllum odoratum. [] It is suggested to be part of a group of aromatic compounds derived from the lignin of the host tree. The presence of 4-Methoxyphenylacetaldehyde, along with other fragrant compounds, likely contributes to the pleasant odor of this fungus.

Q4: What is known about the reactivity of 4-Methoxyphenylacetaldehyde under acidic conditions?

A5: 4-Methoxyphenylacetaldehyde exhibits interesting reactivity under acidic conditions. In the presence of strong acids like sulfuric acid or phosphoric acid, it undergoes an aldehyde-ketone rearrangement, transforming into 4,4′-dimethoxydeoxybenzoin. [, ] This rearrangement demonstrates the susceptibility of the aldehyde functionality to acid-catalyzed transformations. Additionally, when treated with acetic anhydride, 4-Methoxyphenylacetaldehyde yields two isomeric 1,2-diacetoxy-1,2-di-(p-methoxyphenyl)ethanes. [] This reaction highlights the potential of 4-Methoxyphenylacetaldehyde to participate in reactions involving protecting groups and further emphasizes its versatility as a synthetic intermediate.

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